1-[4-[2-Hydroxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propoxy]phenyl]ethanone
Description
1-[4-[2-Hydroxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propoxy]phenyl]ethanone is a complex organic compound that features a benzimidazole moiety, which is known for its diverse biological and chemical properties. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-12(25)13-6-8-15(9-7-13)27-11-14(26)10-24-17-5-3-2-4-16(17)23-18(24)19(20,21)22/h2-9,14,26H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSILIYKZFKOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-Hydroxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propoxy]phenyl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the hydroxypropoxy group: This can be done through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a halogenated propanol.
Final coupling with the phenyl ethanone: This step involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the hydroxypropoxybenzoimidazole with the phenyl ethanone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-Hydroxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propoxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-[4-[2-Hydroxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propoxy]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the benzimidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced chemical stability and biological activity.
Mechanism of Action
The mechanism of action of 1-[4-[2-Hydroxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propoxy]phenyl]ethanone involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The hydroxypropoxy group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole, pantoprazole, and thiabendazole share the benzimidazole core structure.
Trifluoromethylated compounds: Compounds like fluoxetine and celecoxib feature the trifluoromethyl group, contributing to their biological activity.
Uniqueness
1-[4-[2-Hydroxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propoxy]phenyl]ethanone is unique due to the combination of the benzimidazole ring, trifluoromethyl group, and hydroxypropoxy moiety. This combination enhances its chemical stability, biological activity, and potential therapeutic applications, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
